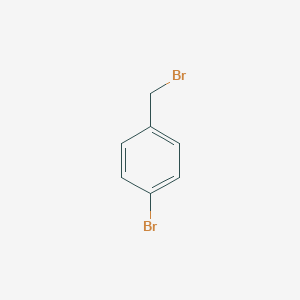
4-Bromobenzyl bromide
Cat. No. B049343
:
589-15-1
M. Wt: 249.93 g/mol
InChI Key: YLRBJYMANQKEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084231B2
Procedure details


47 g (0.188 mol) of 4-bromobenzylbromide and 37.5 g (0.224 mol) of check triethylphosphite were put into a 500 ml 3-neck round-bottom flask equipped with a stirrer, a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was stirred at 150° C. for 4 hours. The temperature was dropped to room temperature, and 250 ml of anhydrous DMF was added. After an ice bath was installed, 11.28 g (0.282 mol) of sodium hydride (60%) was slowly added and the resultant was stirred for 30 minutes. After 33.7 g (0.182 mol) of 4-bromobenzaldehyde was slowly added, ice bath was removed, and then the reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was poured into cold water to give solid. This solid was filtered, thoroughly washed with water and methanol, dried and then recrystallized, to obtain white crystal, which was sufficiently dried in a vacuum oven at 40° C. to give 40 g (yield: 63%) of the desired product, and its melting point was 212° C.–213° C.





Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.C(OP(OCC)OCC)C.[H-].[Na+].[Br:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=O)=[CH:25][CH:24]=1>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:27][C:26]2[CH:29]=[CH:30][C:23]([Br:22])=[CH:24][CH:25]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
11.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
33.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was stirred at 150° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature was dropped to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After an ice bath was installed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant was stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 12 hours
|
|
Duration
|
12 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
thoroughly washed with water and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain white crystal, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was sufficiently dried in a vacuum oven at 40° C.
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=CC1=CC=C(C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
